1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts significant strain and reactivity. The presence of a chloromethyl group and a nitrophenyl group further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.
Nitration: The nitrophenyl group is introduced via an electrophilic aromatic substitution reaction.
Industrial production methods for this compound are not well-documented, but the continuous flow synthesis of bicyclo[1.1.1]pentane derivatives has been explored to achieve higher yields and scalability .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Material Science: The high strain and reactivity of the bicyclo[1.1.1]pentane core make it useful in the synthesis of advanced materials with unique mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane is primarily determined by its functional groups:
Comparison with Similar Compounds
1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(Hydroxymethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane: This compound has a hydroxymethyl group instead of a chloromethyl group, which alters its reactivity and solubility properties.
1-(Chloromethyl)-3-(4-aminophenyl)bicyclo[1.1.1]pentane:
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLNXSLANDCZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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